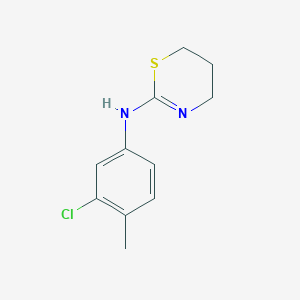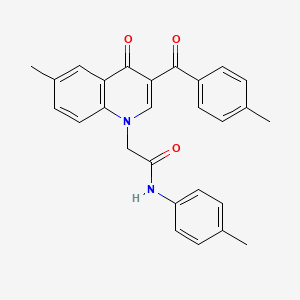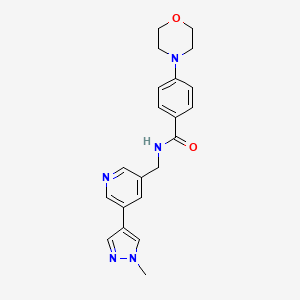![molecular formula C18H20ClN5O2S B2981398 5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide CAS No. 1147536-33-1](/img/structure/B2981398.png)
5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxamide group linked to a piperidinyl phenylcarbamoyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the methylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a methylthiolate anion.
Formation of the carboxamide group: This can be achieved through the reaction of the pyrimidine derivative with an appropriate amine or amide under dehydrating conditions.
Coupling with the piperidinyl phenylcarbamoyl moiety: This final step involves the formation of an amide bond between the carboxamide group and the piperidinyl phenylcarbamoyl moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and other oxidizing agents.
Reduction: LiAlH4, BH3, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, alkoxides, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease processes, leading to therapeutic effects.
Receptor modulation: It may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the piperidinyl phenylcarbamoyl moiety, which may result in different biological activities and properties.
2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine: Lacks the carboxamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-27-17-20-11-14(19)15(23-17)16(25)21-13-7-9-24(10-8-13)18(26)22-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOXUVCYUUXWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2CCN(CC2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)
![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)
![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)
![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)
![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2981332.png)
![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)
![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2981335.png)
![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

